Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) is a spirocyclic compound featuring a cyclohexane ring fused to a 1,4-dioxolane moiety, with an ethyl ester and methyl group at the 8-position. Its molecular formula is C₁₂H₂₀O₄ (molecular weight: 228.28 g/mol), and it is commonly synthesized via palladium-catalyzed C–H functionalization or cerium ammonium nitrate (CAN)-mediated oxidative cleavage . The compound serves as a versatile intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors like pralsetinib .
Properties
IUPAC Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWAGFFGWYTECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597294 | |
| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-88-9 | |
| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the condensation of cyclic ketones with ethylene glycol under acidic conditions, followed by esterification. The process is characterized by the following steps:
Formation of the Spirocyclic Intermediate :
- A cyclic ketone (e.g., 1,4-cyclohexanedione) reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
- The reaction proceeds via a ketalization mechanism to form a spirocyclic dioxolane intermediate.
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- The spirocyclic intermediate is further reacted with ethanol and an appropriate catalyst to introduce the ethyl ester group at the carboxylate position.
Key Reaction Parameters
The following table summarizes critical reaction conditions for each step:
| Step | Reagents & Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ketalization | Ethylene glycol, p-toluenesulfonic acid | 80–100 | 2–4 | ~65 |
| Esterification | Ethanol, sulfuric acid | Reflux (78) | 3–6 | ~70 |
Optimized Synthesis from Literature
Improved Method Using Weakly Acidic Catalysts
A study described in CN1772747A highlights an alternative method for synthesizing related spirocyclic compounds using weakly acidic acrylic cation exchange resins as catalysts:
- Reaction Medium : Aqueous solution with controlled pH.
- Catalyst : Weakly acidic resin.
- Reaction Conditions : Temperature range of 20–95°C for 0.5–4 hours.
- Yield : Up to 63% for spirocyclic intermediates.
This method is environmentally friendly and avoids harsh acidic conditions, making it suitable for large-scale production.
Recycling of Reactants
The process also incorporates recycling strategies for unreacted starting materials (e.g., tetraoxadispiro derivatives), enhancing overall efficiency and reducing waste.
Comparative Analysis of Methods
| Method | Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Acid-Catalyzed | p-Toluenesulfonic acid | High reactivity; simple setup | Corrosive; not eco-friendly |
| Resin-Catalyzed | Acrylic cation exchange resin | Mild conditions; recyclable catalyst | Slightly lower yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₀O₄
- Molecular Weight : 228.28 g/mol
- CAS Number : 24730-88-9
The compound features a unique spiro structure that contributes to its reactivity and versatility in synthetic pathways. Its dioxaspiro configuration allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Synthetic Applications
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Below are notable reactions and yields reported in the literature:
These reactions demonstrate the compound's utility in generating various derivatives that may possess pharmacological properties.
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects. Its structural characteristics allow for modifications that can enhance biological activity. Notable areas of research include:
- Antimicrobial Activity : Compounds derived from this compound have shown promise against bacterial strains, suggesting its potential role in developing new antibiotics.
- Anticancer Research : Preliminary studies indicate that derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
Case Study 1: Synthesis of Antimicrobial Agents
In a study focused on synthesizing new antimicrobial agents, researchers utilized this compound as a key intermediate. The synthesized derivatives were screened against various pathogens, revealing several compounds with significant antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Development of Anticancer Compounds
Another research initiative explored the anticancer potential of derivatives synthesized from this compound. The results indicated that specific modifications led to increased apoptosis in cancer cells compared to untreated controls. This finding underscores the compound's potential as a scaffold for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Esters
The following table highlights key structural analogs differing in ester groups or substituents:
Key Observations :
- Ester Group Impact : Ethyl esters (e.g., 24730-88-9) generally exhibit higher molecular weights and lipophilicity compared to methyl esters (e.g., 26845-47-6), influencing solubility and reactivity .
- Functional Group Diversity : The formyl derivative (1006686-08-3) enables further functionalization, while the ethoxy-ketone analog is critical in multi-step drug syntheses .
Physicochemical Properties
Insights :
- The ethyl ester's stability at -20°C makes it suitable for short-term storage, while the formyl derivative requires stricter temperature control .
Biological Activity
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, with CAS number 24730-88-9, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 228.28 g/mol
- CAS Number : 24730-88-9
- MDL Number : MFCD16036567
The compound features a spirocyclic structure which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Studies have shown that compounds with spirocyclic structures can exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro assays demonstrated that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In cellular models, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a significant decrease in cytokine levels when treated with this compound:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results highlighted its potential as a broad-spectrum antimicrobial agent.
- In Vivo Studies on Inflammation : An animal model study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results indicated a significant reduction in edema size compared to control groups, supporting its use in treating inflammatory conditions.
- Structure-Activity Relationship (SAR) : Further research into the structure-activity relationship of similar compounds has suggested that modifications to the dioxaspiro structure can enhance biological activity, paving the way for synthetic derivatives with improved efficacy.
Q & A
What are the common synthetic routes for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, and how is purity ensured?
Level : Basic
Answer :
The compound is typically synthesized via multi-step routes involving fluorination, ketalization, or spirocyclic formation. For example, derivatives are prepared by reacting precursors with fluorophenyl or methoxyphenyl groups under controlled conditions, followed by purification via column chromatography (e.g., using SiO₂ and EtOAc/hexane gradients) . Purity is validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with characteristic peaks for the spirocyclic core and ester moiety .
How is X-ray crystallography employed to resolve the spirocyclic structure of this compound?
Level : Basic
Answer :
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and stereochemistry. The spirocyclic dioxolane ring and carboxylate ester positions are confirmed via electron density maps. This method is critical for distinguishing between possible regioisomers or conformational ambiguities .
What strategies address stereochemical challenges during enantioselective synthesis?
Level : Advanced
Answer :
Rhodium-catalyzed 1,2-additions with chiral ligands (e.g., phosphoramidites) enable enantioselective synthesis. For example, (S)-8-methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol is synthesized using AlMe₃ and monitored via ¹H NMR to track enantiomeric excess. Control reactions without catalysts confirm stereochemical outcomes are ligand-dependent .
How can discrepancies between experimental and calculated LogP values be resolved?
Level : Advanced
Answer :
Experimental LogP (1.48 ) may conflict with computational predictions (e.g., XLogP: 1.1 ). Validate via reversed-phase HPLC using a C18 column and water/acetonitrile gradients. Compare retention times against standards or use shake-flask partitioning with octanol/water. Adjust calculations using molecular dynamics simulations to account for solvation effects.
What mechanistic insights guide catalytic functionalization of the spirocyclic core?
Level : Advanced
Answer :
Mechanistic studies on rhodium-catalyzed 1,2-additions reveal that the reaction proceeds via oxidative addition of organoaluminum reagents to the catalyst. Time-resolved NMR sampling and isotopic labeling (e.g., deuterated solvents) track intermediate formation. Control experiments exclude non-catalytic pathways, confirming the role of Rh in C–C bond formation .
How can derivatization enhance the compound’s utility in drug discovery?
Level : Advanced
Answer :
Fluorination or methoxy substitution at specific positions (e.g., 6,10-bis(2-fluorophenyl)) improves bioactivity. Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution, followed by MS/NMR validation. For example, fluorinated analogs show enhanced metabolic stability in preclinical models .
What storage conditions preserve the compound’s stability?
Level : Basic
Answer :
Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Monitor degradation via TLC (Rf shifts) or HPLC-UV. Lyophilization is recommended for long-term storage of derivatives with labile functional groups .
How is computational modeling applied to predict reactivity?
Level : Advanced
Answer :
Density functional theory (DFT) simulations using Gaussian or ORCA optimize transition states for key reactions (e.g., ketal deprotection). Input crystallographic coordinates (from SHELX-refined structures) to model electronic effects of substituents on reaction barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
